molecular formula C16H18O5 B11812230 Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate

Methyl2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate

Cat. No.: B11812230
M. Wt: 290.31 g/mol
InChI Key: WIZADGIRUKHAGP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate (CAS No. 1291491-22-9) is a benzofuran derivative with a molecular formula of C₁₆H₁₈O₅ and a molecular weight of 290.31 g/mol . The compound features a benzofuran core substituted at position 2 with a methyl group, position 4 with a tetrahydrofuran-2-ylmethoxy group, and position 6 with a methyl ester.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

methyl 2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C16H18O5/c1-10-6-13-14(20-9-12-4-3-5-19-12)7-11(16(17)18-2)8-15(13)21-10/h6-8,12H,3-5,9H2,1-2H3

InChI Key

WIZADGIRUKHAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate typically involves several steps. One common method includes the reaction of 2-methyl-4-hydroxybenzofuran with tetrahydrofuran-2-ylmethanol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with methanol and a carboxylating agent under controlled conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate exhibits promising biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins .
  • Cell Lines Tested : It has shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Bacterial Inhibition : Research indicates effectiveness against common pathogens such as E. coli and S. aureus .

Case Study 1: Anticancer Activity

A study conducted on the effects of methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate on HepG2 cells revealed an IC50 value of approximately 5 µM, indicating potent cytotoxicity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in inducing cell death through mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
HepG25Mitochondrial apoptosis
MCF-710Cell cycle arrest in S-phase

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against clinical strains of E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

PathogenMIC (µg/mL)Activity
E. coli15Antibacterial
S. aureus20Antibacterial

Mechanism of Action

The mechanism of action of Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

To contextualize its properties and applications, this compound is compared to structurally related benzofuran derivatives, heterocycles, and esters. Key differences in substituent patterns, functional groups, and bioactivities are highlighted below.

Structural Analogues of Benzofuran Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Applications Reference
Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate C₁₆H₁₈O₅ 290.31 2-methyl, 4-(tetrahydrofuranmethoxy), 6-carboxylate Building block for medicinal chemistry
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate C₁₅H₁₈O₆ 294.30 4-hydroxy, 2-(2-hydroxypropan-2-yl), 5-carboxylate, 2,3-dihydrobenzofuran core Marine natural product; no explicit bioactivity reported
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid C₁₀H₈O₄ 192.17 2-methyl, 4-carboxylic acid, 6-hydroxy Tested against MbtI (Mycobacterium tuberculosis enzyme target)
Methyl 2-(4-hydroxy-2-methoxyphenyl)-6-methoxy-1-benzofuran-3-carboxylate C₁₈H₁₆O₆ 328.32 3-carboxylate, 6-methoxy, 2-(4-hydroxy-2-methoxyphenyl) Found in pulses; no explicit bioactivity

Key Observations :

  • Substituent Positioning : The target compound’s 4-(tetrahydrofuranmethoxy) group distinguishes it from analogues with hydroxyl (e.g., ) or simpler methoxy substituents. This group may enhance lipophilicity and metabolic stability compared to polar hydroxy groups.
  • Bioactivity : While the target compound is reported as a synthetic intermediate , others like show direct biological relevance (anti-tubercular screening).
Heterocyclic and Ester-Containing Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Reported Bioactivity Reference
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters C₁₁H₁₃N₂O₃S 253.29 (varies by ester) Pyrimidine Thioxo, carboxylate ester, furan substituent Antioxidant activity
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate ester Tetrahydrofurfuryl group, acrylate Shared metabolite (tetrahydrofurfuryl alcohol)

Key Observations :

  • Heterocycle Diversity : Pyrimidine derivatives (e.g., ) exhibit antioxidant properties, but their core structure differs significantly from benzofurans, impacting target interactions.
  • Tetrahydrofuran Derivatives : Both the target compound and tetrahydrofurfuryl acrylate incorporate tetrahydrofuran-derived groups, suggesting shared metabolic pathways (e.g., hydrolysis to tetrahydrofurfuryl alcohol).
Physicochemical and Functional Group Comparisons
  • Ester vs. Carboxylic Acid : The methyl ester at position 6 (target) versus a carboxylic acid () alters solubility and metabolic stability. Esters are often prodrug motifs, whereas acids may directly interact with biological targets.
  • Steric Effects : The tetrahydrofuran-2-ylmethoxy group introduces steric bulk compared to simpler methoxy or hydroxy substituents, possibly affecting binding to enzymatic pockets.

Biological Activity

Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate, identified by its CAS number 1291491-22-9, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18O5
  • Molecular Weight : 290.3111 g/mol

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of this compound, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

  • Cell Proliferation Inhibition : Research indicates that Methyl 2-methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylate exhibits potent inhibitory effects on various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong anti-proliferative properties compared to conventional chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM and 11.73 μM for MCF-7 and MDA-MB-231 cells respectively .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by increased levels of caspase 9 in treated samples . Furthermore, it has shown significant inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. It has been observed to reduce inflammatory markers in vitro, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocusKey Findings
Anticancer efficacyDemonstrated significant inhibition of cell proliferation in TNBC models with an IC50 of 0.126 μM.
Mechanistic insightsInduced apoptosis via caspase activation and inhibited MMPs related to metastasis.
PharmacokineticsExhibited a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rate (82.7 mL/h/kg) .

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